molecular formula C18H25NO3 B14583069 Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 61214-39-9

Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-

Cat. No.: B14583069
CAS No.: 61214-39-9
M. Wt: 303.4 g/mol
InChI Key: FPRAICUHUSINAG-UHFFFAOYSA-N
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Description

Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds This compound is characterized by a pyridine ring substituted with methyl groups and a trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a trimethoxybenzyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- is structurally similar but has different biological activities.

    Trimethyluracil: 2,4(1H,3H)-Pyrimidinedione, 1,3,5-trimethyl- shares some structural features but differs in its chemical properties and applications.

Uniqueness

Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61214-39-9

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyridine

InChI

InChI=1S/C18H25NO3/c1-12-7-8-19(3)15(13(12)2)9-14-10-16(20-4)18(22-6)17(11-14)21-5/h7-8,10-11,15H,9H2,1-6H3

InChI Key

FPRAICUHUSINAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C=C1)C)CC2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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